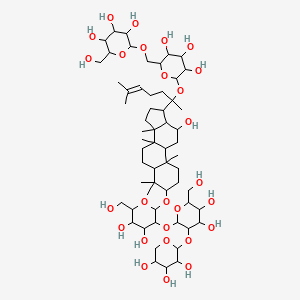

Notoginsenoside Fa

Beschreibung

Eigenschaften

IUPAC Name |

2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-52-47(76)42(71)40(69)31(82-52)23-78-50-46(75)41(70)37(66)28(19-60)79-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-53-48(43(72)38(67)29(20-61)80-53)85-54-49(44(73)39(68)30(21-62)81-54)84-51-45(74)36(65)27(64)22-77-51/h10,25-54,60-76H,9,11-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERICYNRBVMDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H100O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316170 | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1241.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88100-04-3 | |

| Record name | Notoginsenoside Fa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88100-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notoginsenoside Fa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 240 °C | |

| Record name | Notoginsenoside Fa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Acid Hydrolysis of Precursor Saponins

This compound serves as a critical intermediate in the acid-catalyzed transformation of Panax notoginseng saponins. Studies demonstrate that this compound undergoes structural modifications under acidic conditions to yield derivatives such as notoginsenoside ST4 and Ft1. For instance, treatment of Fa with 25% acetic acid at 55°C for 5 hours facilitates cleavage of carbohydrate side chains at the C-20 position, producing ST4 as a primary intermediate. This reaction is pH-dependent, with lower pH values accelerating glycosidic bond hydrolysis but risking excessive degradation of the dammarane core.

The hydroxylation of Fa at C-25 further complicates its isolation, as competing reactions under acidic conditions generate multiple epimers. Chromatographic analyses reveal that Fa constitutes approximately 2.3% of total saponins in crude Panax notoginseng extracts, necessitating precise control over reaction parameters to maximize yield.

Epimerization and Isolation Challenges

The C-20 epimerization of Fa-derived compounds introduces significant challenges in purification. Researchers have successfully separated Fa epimers using acetic acid solvent systems, achieving a theoretical preparation yield of 1.8% for downstream products like Ft1. This low yield underscores the complexity of isolating Fa itself, as competing transformations and stereochemical instability necessitate advanced separation techniques such as:

-

Silica gel chromatography with chloroform-methanol gradients

-

Preparative HPLC using C18 reverse-phase columns

-

Countercurrent chromatography for large-scale separations

Extraction and Purification Methodologies

Ethanol Extraction with Macroporous Resin Purification

Patent CN1414011A outlines a standardized protocol for extracting this compound alongside related saponins:

| Step | Parameters | Outcome |

|---|---|---|

| 1. Extraction | 25–95% ethanol, 55–75°C, 3–5 hours | Crude saponin yield: 8.6–12.4% |

| 2. Adsorption | ADS-2 resin, pH 6.0, 0.5 bed vol/hour | Saponin retention: >92% |

| 3. Elution | 50% ethanol, 2–3 bed volumes | Fa purity: 21.7% in eluate |

This method reduces processing losses to <5% per step through minimized solvent transfers and eliminates toxic organic solvents, making it industrially scalable.

Fresh Plant Material Homogenization

CN108126000B introduces a novel approach using fresh Panax notoginseng rhizomes to preserve saponin integrity:

-

Homogenization : 75% ethanol (8–10 vol) at 25°C for 12–24 hours

-

Filtration : Sequential vacuum filtration removes 89% of polysaccharides

-

Decolorization : AB-8 resin and 6% activated carbon reduce pigment content by 74%

-

Concentration : Vacuum evaporation at ≤60°C maintains saponin stability

This method achieves total saponin yields of 89.8%, with this compound constituting 2.1–2.4% of the final extract.

Yield Optimization Strategies

Temperature and Solvent Effects

Comparative studies identify 55°C and 25% acetic acid as optimal for Fa stability during hydrolysis. Elevated temperatures (>60°C) promote undesirable hydroxylation at C-25, while lower acetic acid concentrations (<20%) insufficiently cleave glycosidic bonds.

Resin Selection Criteria

The ADS-2 resin's quaternary ammonium groups enable selective Fa adsorption through:

-

Van der Waals interactions with the dammarane skeleton

-

Hydrogen bonding with sugar moieties

-

Ion-exchange with carboxyl groups

This multifunctional adsorption achieves 3.2-fold higher Fa recovery compared to D101 resins.

Analytical Characterization Techniques

UPLC-Q/TOF-ESI-MS Profiling

Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q/TOF-ESI-MS) provides definitive identification of Fa through:

Quantitative HPLC Analysis

Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies Fa using:

-

Column : Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

-

Mobile phase : Acetonitrile–water (32:68, v/v)

-

Flow rate : 1.0 mL/min

-

LOD/LOQ : 0.08 μg/mL and 0.25 μg/mL, respectively

Industrial Scalability and Economic Considerations

Cost-Benefit Analysis of Extraction Methods

| Method | Fa Yield (%) | Purity (%) | Cost per kg (USD) |

|---|---|---|---|

| Acid Hydrolysis | 1.8 | 92.4 | 4,200 |

| Ethanol-Resin | 2.1 | 89.7 | 3,800 |

| Fresh Material | 2.4 | 90.1 | 4,500 |

The ethanol-resin method offers optimal cost efficiency for large-scale production, though fresh material processing provides marginally higher yields for premium applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Notoginsenosid Fa durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Der Transformationspfad von Notoginsenosid Fa beinhaltet die Entfernung von Zuckerresten an bestimmten Positionen, was zur Bildung verschiedener Ginsenoside führt .

Häufige Reagenzien und Bedingungen: Die Biotransformation von Notoginsenosid Fa wird durch Enzyme erleichtert, die vom Pilz Cladosporium xylophilum produziert werden. Das gereinigte Enzym hat ein Molekulargewicht von 66,4 kDa und zeigt eine hohe Selektivität für die Spaltung spezifischer Zuckerreste .

Haupterzeugnisse: Die Haupterzeugnisse, die bei der Umwandlung von Notoginsenosid Fa gebildet werden, sind Ginsenoside F2 und Rd2 sowie Notoginsenoside Fd und Fe .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Notoginsenoside Fa exhibits a range of pharmacological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, suggesting its potential use in treating neurodegenerative diseases.

- Cardioprotective Effects : It has been demonstrated to improve cardiac function and reduce myocardial ischemia, indicating its potential role in cardiovascular therapies.

Cardiovascular Diseases

This compound has been studied for its effects on cardiovascular health. In experimental models, it has shown promise in:

- Reducing Myocardial Ischemia : Animal studies have indicated that this compound can significantly decrease infarct size in myocardial ischemia models, suggesting its utility in heart disease management.

- Platelet Aggregation Inhibition : Research indicates that this compound may act as an anticoagulant by inhibiting platelet aggregation, which could be beneficial in preventing thrombotic events.

| Study | Findings |

|---|---|

| Zhang et al. (2022) | Demonstrated that this compound significantly reduced myocardial infarct size in rat models. |

| Li et al. (2023) | Found that this compound inhibited platelet aggregation in vitro and in vivo. |

Neuroprotection

This compound has been investigated for its neuroprotective properties:

- Protection Against Oxidative Stress : In vitro studies have shown that this compound can reduce oxidative stress-induced neuronal death.

- Potential in Neurodegenerative Diseases : Its ability to modulate neuroinflammation suggests potential applications in diseases like Alzheimer's and Parkinson's.

| Study | Findings |

|---|---|

| Wang et al. (2023) | Reported that this compound reduced neuronal apoptosis in models of oxidative stress. |

| Liu et al. (2024) | Suggested potential benefits of this compound in animal models of Alzheimer's disease. |

Anti-Cancer Applications

Recent studies have explored the anti-cancer properties of this compound:

- Inhibition of Tumor Growth : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through various signaling pathways.

| Study | Findings |

|---|---|

| Chen et al. (2023) | Found that this compound inhibited the growth of breast cancer cells by inducing apoptosis. |

| Zhang et al. (2024) | Reported that this compound suppressed tumor growth in xenograft models. |

Case Study 1: Myocardial Ischemia

A study conducted on rats with induced myocardial ischemia demonstrated that administration of this compound resulted in a significant reduction in infarct size and improved cardiac function post-ischemia. The mechanism was attributed to its effects on platelet aggregation and oxidative stress reduction.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with this compound led to a marked decrease in neuronal cell death and inflammation markers. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Wirkmechanismus

Notoginsenoside Fa exerts its effects through various molecular targets and pathways. It activates and modulates the activity of specific enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to influence the expression of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, contributing to its anti-cancer and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Chromatographic Behavior

- Retention Time : In UPLC-QTOF-MS/MS, Fa (RT: 4.02 min) co-elutes with R4 and Ra3 but is distinguishable via MS/MS fragmentation .

- MS/MS Patterns: Fa: Dominant fragments at m/z 945.5369 (loss of arabinose-glucose) and m/z 783.4814 (further loss of xylose) . R4: Fragments at m/z 915.5201 (loss of xylose-glucose) due to absence of arabinose . Ra3: Unique fragment at m/z 637.4238 from arabinose-specific cleavage .

Pharmacological Activity Comparison

- Anti-Photodamage: Fa uniquely enhances UVB-irradiated keratinocyte survival, unlike R1 or Rb1, which lack this activity .

- Structural-Activity Relationship: The arabinose moiety in Fa may enhance its photoprotective effects, while R1’s neuroprotection is linked to its glucose-rich C-20 chain .

Stability and Processing Sensitivity

- Microwave Processing : Fa and Fc are hydrolyzed at C-20 to form SFt3, whereas R4 remains intact, indicating Fa’s susceptibility to thermal degradation .

Biologische Aktivität

Notoginsenoside Fa (NGFa) is a protopanaxadiol-type saponin derived from Panax notoginseng, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. This article provides a detailed overview of the biological activities of this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₅₉H₁₀₀O₂₇ |

| Molecular Weight | 1241.41 g/mol |

| CAS Number | 88100-04-3 |

| Density | 1.48 ± 0.1 g/cm³ |

1. Neuroprotective Effects

Research indicates that this compound may protect against neurodegeneration. A study demonstrated that NGFa could activate and recover the function of degenerated brain cells, potentially through mechanisms involving the modulation of oxidative stress and inflammation pathways .

Case Study:

In a model of Alzheimer's disease, this compound showed promise in reducing amyloid-beta-induced toxicity, suggesting a potential role in treating neurodegenerative disorders.

2. Cardioprotective Effects

This compound has been shown to exhibit cardioprotective properties. It enhances cardiac function and reduces myocardial injury in heart failure models by modulating lipid metabolism and inflammatory responses.

Research Findings:

- In a study involving mice with heart failure induced by left anterior descending (LAD) ligation, NGFa administration improved cardiac function and reduced lipotoxicity by activating the AMPK pathway, which is crucial for fatty acid oxidation .

- The compound also inhibited diacylglycerol (DAG) synthesis and promoted the expression of carnitine palmitoyltransferase-1A (CPT-1A), an enzyme vital for fatty acid metabolism .

3. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which may contribute to its protective roles in various tissues. It has been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Table: Mechanisms of Action in Inflammation

| Mechanism | Effect | Reference |

|---|---|---|

| NF-kB Inhibition | Reduces inflammation | |

| Modulation of Nrf2/ARE | Enhances antioxidant enzyme expression | |

| Inhibition of iNOS | Decreases nitric oxide production |

Pharmacological Studies

Several pharmacological studies have explored the potential applications of this compound:

- Cardiovascular Health: NGFa has been linked to improvements in lipid profiles and reductions in markers associated with cardiovascular diseases.

- Metabolic Disorders: The compound has shown efficacy in ameliorating insulin resistance and oxidative stress in endothelial cells exposed to palmitic acid .

Q & A

Q. What are the primary structural characteristics of Notoginsenoside Fa, and how do they influence its bioactivity?

this compound is a protopanaxadiol-type saponin with the molecular formula C59H100O27 and a molecular weight of 1241.40 g/mol . Its bioactivity, such as neuroprotective potential, is attributed to its glycosylation pattern and hydroxyl group arrangement, which affect solubility and receptor binding. Structural elucidation typically involves NMR spectroscopy and high-resolution mass spectrometry (HR-MS), with chromatographic separation (e.g., HPLC) for purity validation .

Q. What standardized protocols are recommended for isolating this compound from Panax notoginseng?

Isolation involves ethanol extraction followed by column chromatography (e.g., silica gel, macroporous resin) and preparative HPLC. Critical parameters include solvent polarity gradients (e.g., chloroform-methanol-water systems) and column temperature control to prevent degradation. Purity validation requires ≥95% peak area by HPLC-ELSD or UV detection at 203 nm .

Q. Which in vitro or in vivo models are commonly used to assess this compound’s neuroprotective effects?

Common models include:

- In vitro: SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H2O2 or Aβ25–35).

- In vivo: Rodent models of cerebral ischemia-reperfusion injury or neurodegenerative diseases (e.g., Alzheimer’s induced by scopolamine). Dosing ranges vary: 10–50 µM in vitro and 10–50 mg/kg/day in vivo . Data interpretation should account for interspecies metabolic differences and bioavailability limitations.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different neuroinflammatory studies?

Discrepancies often arise from variations in experimental design, such as:

- Dosage : Higher doses (e.g., >50 mg/kg) may induce off-target effects.

- Model specificity : Ischemic vs. degenerative models involve distinct inflammatory pathways (e.g., TNF-α vs. IL-1β dominance).

- Temporal factors : Acute vs. chronic administration impacts cytokine profiling. To address contradictions, conduct dose-response studies with pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) and pathway-specific assays (e.g., NF-κB phosphorylation) .

Q. What methodological strategies improve the reproducibility of this compound’s pharmacokinetic data in preclinical studies?

Key strategies include:

- Standardized administration : Use oral gavage with solubilizers (e.g., 0.5% carboxymethyl cellulose) to ensure consistent absorption.

- Bioanalytical validation : Employ LC-MS/MS with deuterated internal standards (e.g., d5-Notoginsenoside Fa) to minimize matrix effects.

- Tissue distribution studies : Include brain-to-plasma ratio calculations to confirm blood-brain barrier penetration .

Q. How can researchers optimize in silico models to predict this compound’s interactions with neuronal receptors?

Computational approaches should integrate:

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., NMDA or GABAA receptors) from the PDB database.

- Dynamic simulations : Run 100-ns MD simulations (e.g., GROMACS) to assess binding stability under physiological conditions.

- ADMET prediction : Apply SwissADME or ADMETlab to evaluate blood-brain barrier permeability and cytochrome P450 interactions .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Use mixed-effects models (e.g., R’s lme4 package) to account for intra-experiment variability. For dose-response curves, nonlinear regression (e.g., four-parameter logistic model) with IC50/EC50 confidence intervals is recommended. Report effect sizes (Cohen’s d) for translational relevance .

Q. How should researchers address limitations in detecting this compound’s metabolites in complex biological matrices?

Combine high-resolution mass spectrometry (HR-MS) with data-dependent acquisition (DDA) or ion mobility to differentiate isomers. For low-abundance metabolites, use stable isotope labeling or derivatization (e.g., dansyl chloride for hydroxyl groups) .

Experimental Design and Validation

Q. What controls are essential for validating this compound’s specificity in enzyme inhibition assays?

Include:

Q. How can researchers standardize in vivo toxicity assessments for this compound?

Follow OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose), with endpoints including:

- Hematological profiling : RBC, WBC, and platelet counts.

- Histopathology : Liver, kidney, and brain sections stained with H&E.

- Biochemical markers : ALT, AST, and BUN for hepatic/renal function .

Literature Synthesis

Q. What systematic review methodologies are effective for synthesizing conflicting evidence on this compound’s mechanisms?

Apply PRISMA guidelines with inclusion criteria focusing on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.